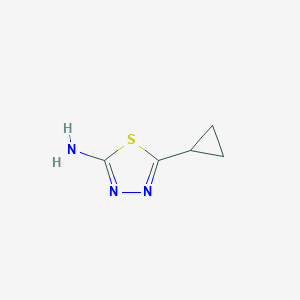

5-Cyclopropyl-1,3,4-thiadiazol-2-amine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride . The reaction is carried out under reflux conditions for about 4 hours. After cooling, the mixture is diluted with water and neutralized with potassium hydroxide solution. The resulting precipitate is filtered and recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can modify the functional groups on the thiadiazole ring .

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-1,3,4-thiadiazol-2-amine and its derivatives have been investigated for various pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with a thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Derivatives of 1,3,4-thiadiazole have shown activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .

- A study highlighted that certain fluorinated derivatives displayed enhanced antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Thiadiazole derivatives have been associated with cytostatic effects in various cancer models .

Anti-parasitic Activity

Thiadiazole derivatives have been explored for their efficacy against parasitic infections such as those caused by Trypanosoma cruzi and Trypanosoma brucei. These infections are responsible for diseases like Chagas disease and sleeping sickness .

Agricultural Applications

This compound has potential uses in agriculture as a pesticide or herbicide. The thiadiazole ring structure is known for its role in developing agrochemicals that can effectively combat plant pathogens and pests.

Fungicidal Properties

Compounds containing the thiadiazole moiety have demonstrated fungicidal activity against various fungal strains. This makes them suitable candidates for developing new agricultural fungicides .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials with specific properties:

Polymer Chemistry

Thiadiazole-containing polymers are being studied for their electrical and thermal properties. The incorporation of 5-cyclopropyl groups may enhance the stability and performance of these materials .

Case Study 1: Antimicrobial Efficacy

A series of experiments tested various derivatives of this compound against clinical strains of bacteria. The results indicated that certain modifications to the thiadiazole ring significantly increased antibacterial potency.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 25 | S. aureus |

| Compound B | 32 | E. coli |

| Compound C | 20 | A. niger |

Case Study 2: Anti-parasitic Activity

In vitro studies demonstrated that specific thiadiazole derivatives exhibited significant activity against Trypanosoma cruzi, suggesting their potential as lead compounds for new anti-parasitic drugs.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

- 5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine

- 5-Hexyl-1,3,4-thiadiazol-2-amine

Uniqueness

5-Cyclopropyl-1,3,4-thiadiazol-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing compounds with specific biological activities .

Biological Activity

5-Cyclopropyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and various biological evaluations based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered thiadiazole ring with nitrogen atoms at positions 1 and 3, and an amine group at position 2. Its molecular formula is with a molecular weight of approximately 143.19 g/mol. The presence of the cyclopropyl group enhances its chemical reactivity, allowing for diverse interactions in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. For instance, studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 31.25 μg/mL | 16–18 |

| Escherichia coli | 62.5 μg/mL | 15–17 |

| Pseudomonas aeruginosa | 32.6 μg/mL | 14–16 |

These results suggest that the compound has a higher activity than standard antibiotics like ofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives of this compound have shown promising results against different cancer cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HL-60 (Human Leukemia) | 4.23 | Selective cytotoxicity |

| HCT-116 (Colon Cancer) | 2.43 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 0.28 | High cytotoxicity |

The compound's mechanism appears to involve interactions with cellular targets critical for cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific proteins involved in disease processes. For example:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes contributes to its antimicrobial effects.

- Anticancer Mechanism : It appears to induce apoptosis in cancer cells through pathways involving hypoxia-inducible factors (HIFs), which are crucial for tumor growth and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiadiazole derivatives, including this compound. The results indicated that these compounds had superior activity against resistant strains of bacteria compared to conventional treatments .

- Cytotoxicity Against Cancer Cells : In another study focusing on the anticancer properties of thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values .

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopropylamines with thiocarbonyl compounds under acidic conditions. Various methods have been employed to enhance yield and purity:

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLUMBXGKFNNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352040 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-50-4 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57235-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.